molecular formula C7H6Br3NO B3046664 Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-, hydrobromide (1:1) CAS No. 126325-34-6

Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-, hydrobromide (1:1)

Cat. No.: B3046664
CAS No.: 126325-34-6
M. Wt: 359.84 g/mol
InChI Key: GVAIFVQPZYQAMS-UHFFFAOYSA-N
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Description

Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-, hydrobromide (1:1) is a chemical compound that features a brominated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-, hydrobromide (1:1) typically involves the bromination of a pyridine derivative followed by the formation of the hydrobromide salt. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature conditions to ensure selective bromination.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The hydrobromide salt formation would be achieved through the addition of hydrobromic acid to the brominated pyridine derivative.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-, hydrobromide (1:1) can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions would modify the functional groups on the pyridine ring.

Scientific Research Applications

Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-, hydrobromide (1:1) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors or modulators of specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-, hydrobromide (1:1) involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the pyridine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 2-chloro-1-(5-chloro-3-pyridinyl)-, hydrobromide (1:1)
  • Ethanone, 2-iodo-1-(5-iodo-3-pyridinyl)-, hydrobromide (1:1)

Uniqueness

Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-, hydrobromide (1:1) is unique due to the presence of bromine atoms, which can influence its reactivity and binding properties. Compared to its chloro and iodo analogs, the brominated compound may exhibit different chemical and biological behaviors, making it valuable for specific applications.

Properties

IUPAC Name

2-bromo-1-(5-bromopyridin-3-yl)ethanone;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO.BrH/c8-2-7(11)5-1-6(9)4-10-3-5;/h1,3-4H,2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAIFVQPZYQAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561876
Record name 2-Bromo-1-(5-bromopyridin-3-yl)ethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126325-34-6
Record name 2-Bromo-1-(5-bromopyridin-3-yl)ethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4 g (0.02 mol) of 5-bromo-3-acetyl-pyridine are dissolved in 50 ml of chloroform, 5 drops of glacial acetic acid/hydrobromic acid (35%) are added and the mixture is heated to boiling. To this boiling solution, 3.2 g (0.02 mol) of bromine in 30 ml of chloroform are added dropwise over a period of 5 hours with stirring. After cooling to ambient temperature the yellow solid product is suction filtered.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-, hydrobromide (1:1)
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Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-, hydrobromide (1:1)
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Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-, hydrobromide (1:1)
Reactant of Route 4
Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-, hydrobromide (1:1)
Reactant of Route 5
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Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-, hydrobromide (1:1)
Reactant of Route 6
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Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-, hydrobromide (1:1)

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